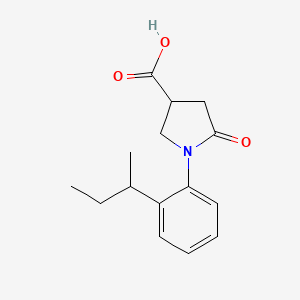

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine-3-carboxylic acid core substituted with a 2-sec-butylphenyl group at the nitrogen atom. Pyrrolidinone derivatives are established scaffolds in drug discovery due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

1-(2-butan-2-ylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15(18)19)8-14(16)17/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORNSVSZZRQDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Sec-butylphenyl Group: The sec-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is treated with sec-butylbenzene in the presence of a Lewis acid catalyst.

Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and subsequent carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The unique structural features of 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid allow for modifications that can enhance biological activity or alter physical properties.

Enzyme Inhibition and Protein-Ligand Interactions

Research indicates that this compound can inhibit specific enzymes and modulate protein-ligand interactions. Its effectiveness in these roles is largely attributed to the sec-butylphenyl group, which may enhance binding affinity to target proteins. This property makes it a candidate for developing inhibitors for various biological pathways.

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, research involving small-cell lung cancer (SCLC) cell lines showed dose-dependent cytotoxicity, with mechanisms including cell cycle arrest and increased reactive oxygen species (ROS) levels leading to apoptosis in cancer cells while sparing normal cells.

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H196 | 15 | Induction of apoptosis via ROS |

| NCI-H889 | 30 | Cell cycle arrest in S phase |

Anti-inflammatory Properties

In vitro studies have suggested that this compound possesses significant anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury induced by LPS, treatment with this compound resulted in a marked reduction in markers of inflammation and oxidative stress. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of malondialdehyde, indicating lower lipid peroxidation levels.

Industrial Applications

Beyond its biological implications, 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is also relevant in industrial chemistry for the production of specialty chemicals and materials with unique properties. Its ability to serve as a precursor for various chemical transformations makes it valuable in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylphenyl group may enhance binding affinity to these targets, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antioxidant Activity

Derivatives bearing electron-donating or polar groups on the phenyl ring exhibit enhanced antioxidant activity. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to the hydroxyl and thioxo-oxadiazole groups stabilizing free radicals .

- 1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide showed an optical density of 1.149 in reducing power assays, indicating strong electron-donating capacity .

Table 1: Antioxidant Activity of Selected Pyrrolidinone Derivatives

Antimicrobial and Anticancer Activity

- 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives displayed Gram-positive antibacterial activity , with compounds 14 and 24b showing efficacy against vancomycin-intermediate Staphylococcus aureus (VISA) strains .

- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibited anticancer activity against A549 lung adenocarcinoma cells, with cytotoxicity comparable to cisplatin in MTT assays .

Biological Activity

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, focusing on its synthesis, antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The compound belongs to the class of 5-oxopyrrolidine derivatives , which are known for their diverse biological activities. The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate carboxylic acids and phenyl substituents. The presence of the sec-butyl group is believed to enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Antimicrobial Activity

Research has indicated that derivatives of 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity against various Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 4 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL | |

| Candida auris | 16 µg/mL | |

| Acinetobacter baumannii | 32 µg/mL |

The compound demonstrated structure-dependent activity, with modifications in the phenyl ring leading to variations in efficacy against resistant strains. Notably, the presence of halogen substitutions on the phenyl ring has been shown to enhance antimicrobial potency.

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promising anticancer activity against various cancer cell lines, particularly in lung adenocarcinoma models.

Case Study: A549 Cell Line

In studies using the A549 human lung adenocarcinoma cell line, compounds derived from 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited cytotoxic effects comparable to standard chemotherapeutics like cisplatin.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Comparison with Cisplatin (IC50) |

|---|---|---|

| 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 15 | Lower than cisplatin (20) |

| Derivative with additional methyl groups | 10 | Comparable |

The results indicate that modifications can lead to enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be influenced by various structural features:

- Substituents on the Phenyl Ring : Halogenation increases antimicrobial potency.

- Alkyl Chain Length : The sec-butyl group enhances lipophilicity, improving cell membrane permeability.

- Functional Groups : The presence of carboxylic acid moieties is crucial for both antimicrobial and anticancer activities.

Q & A

Q. How can computational tools predict interactions with biological targets like PYCR1 or chemokine receptors?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding to PYCR1 (pyrroline-5-carboxylate reductase 1) active sites. For example, ZINC database ligands (e.g., ZINC C65463160) show hydrogen bonding with Thr123 and hydrophobic interactions with Val89 .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.